molecular formula C22H24N2O3 B169952 1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester CAS No. 127586-66-7

1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester

Cat. No. B169952
CAS RN: 127586-66-7
M. Wt: 364.4 g/mol
InChI Key: ZVOGETBAXCNUML-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C22H24N2O3 . It is also known as 1-(2-{[(Diphenylmethylene)amino]oxy}ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid - ethyl 1,6-dimethyl-3-oxo-5-phenyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups including an amino group, an ether group, and a carboxylic acid ester group . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases .

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it has been suggested that similar compounds may act as modulators of GABA A receptors . They may exert their effects by either directly acting on the receptors or indirectly by increasing tissue GABA levels .

properties

IUPAC Name

methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOGETBAXCNUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester

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